

An In-depth Technical Guide to Ethyl 3-hydroxyisonicotinate: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Ethyl 3-hydroxyisonicotinate*

Cat. No.: *B100313*

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Introduction: Unveiling a Versatile Heterocyclic Building Block

Ethyl 3-hydroxyisonicotinate, a substituted pyridine derivative, represents a cornerstone scaffold in the realm of medicinal chemistry and organic synthesis. As a functionalized heterocycle, it embodies a unique combination of electronic and steric properties conferred by the pyridine ring, a hydroxyl group, and an ethyl ester moiety. This trifecta of functional groups makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The strategic positioning of the hydroxyl and ester groups on the isonicotinate framework allows for a diverse range of chemical transformations, enabling chemists to introduce molecular complexity and tailor compounds to interact with specific biological targets. This guide provides a comprehensive overview of **Ethyl 3-hydroxyisonicotinate**, delving into its chemical and physical properties, synthesis, reactivity, and its pivotal role as a building block in drug discovery and development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. **Ethyl 3-hydroxyisonicotinate** (IUPAC

Name: Ethyl 3-hydroxypyridine-4-carboxylate) is a solid at room temperature with a defined set of characteristics that dictate its handling, storage, and reactivity.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	18342-97-7	
Molecular Formula	C ₈ H ₉ NO ₃	
Molecular Weight	167.16 g/mol	
Appearance	Solid	
Melting Point	35 °C	
Boiling Point	321.943 °C at 760 mmHg	
InChI Key	XIBQCRQYVCFUFO-UHFFFAOYSA-N	
Canonical SMILES	CCOC(=O)C1=C(C=NC=C1)O	[1]

These properties, particularly the melting point and boiling point, are critical for designing purification strategies such as recrystallization or distillation. The molecule's structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl and pyridine nitrogen), suggests potential for specific intermolecular interactions that can influence crystal packing and solubility.

Synthesis and Manufacturing

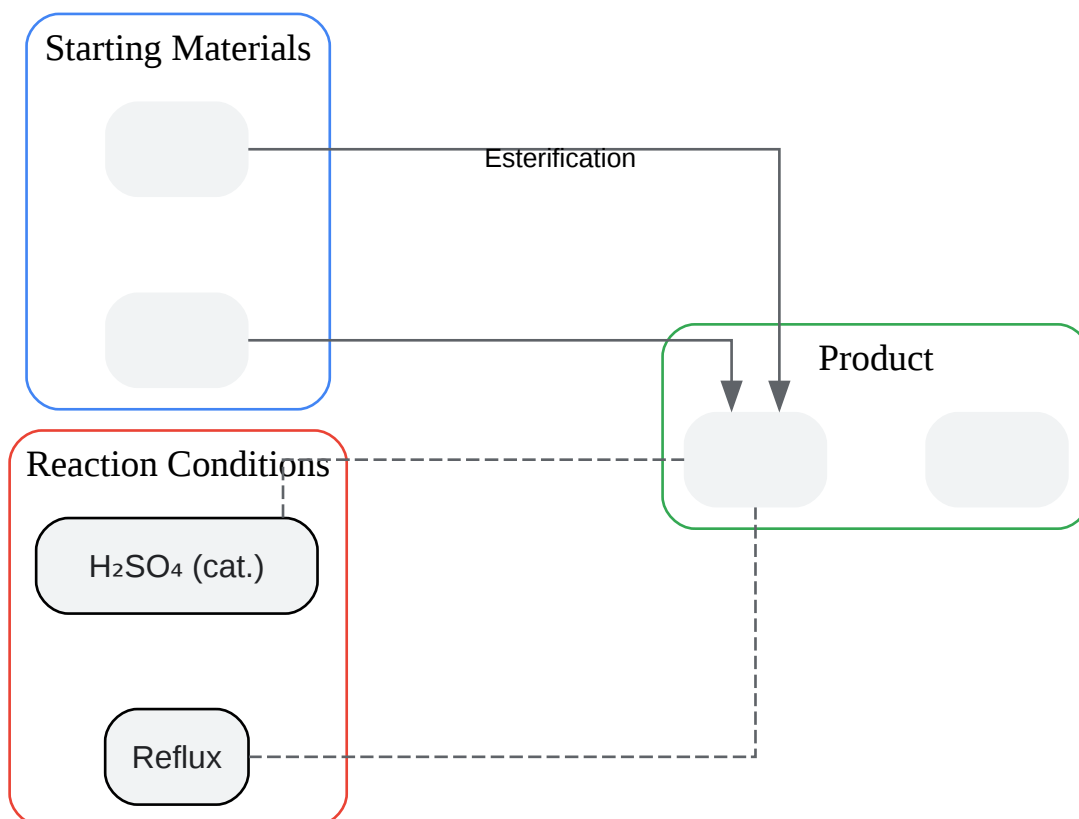
The synthesis of **Ethyl 3-hydroxyisonicotinate** is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-hydroxyisonicotinic acid. This transformation is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic synthesis.

Proposed Synthetic Pathway: Fischer-Speier Esterification

The most direct and industrially scalable route to **Ethyl 3-hydroxyisonicotinate** is the acid-catalyzed esterification of 3-hydroxyisonicotinic acid with ethanol. The reaction mechanism

involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.

Proposed Fischer Esterification Workflow



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Caption: Proposed Fischer Esterification Workflow.

Detailed Experimental Protocol (Hypothetical)

Based on standard procedures for Fischer esterification of related pyridine carboxylic acids, a robust laboratory protocol can be designed.

Objective: To synthesize **Ethyl 3-hydroxyisonicotinate** from 3-hydroxyisonicotinic acid.

Materials:

- 3-Hydroxyisonicotinic acid (1.0 eq)

- Absolute Ethanol (used as solvent and reagent, large excess)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Hexanes

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxyisonicotinic acid.
- **Reagent Addition:** Add a large excess of absolute ethanol to the flask to act as both the solvent and the reactant.
- **Catalyst Addition:** While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done with caution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The equilibrium can be driven towards the product by removing the water formed, for instance with a Dean-Stark apparatus, though using a large excess of ethanol is often sufficient on a lab scale.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

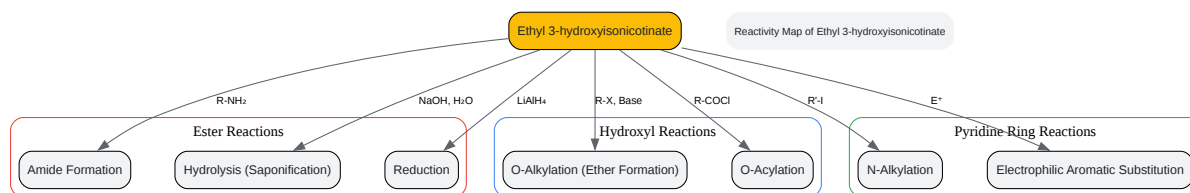
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **Ethyl 3-hydroxyisonicotinate**.

Chemical Reactivity and Synthetic Potential

The synthetic utility of **Ethyl 3-hydroxyisonicotinate** stems from the distinct reactivity of its three functional components: the pyridine ring, the hydroxyl group, and the ethyl ester.

- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the ester group makes it less reactive than pyridine itself. The positions ortho and para to the nitrogen are generally deactivated towards electrophilic attack.
- **Hydroxyl Group:** The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce a wide variety of substituents.
- **Ethyl Ester:** The ester group is an excellent electrophilic site. It can undergo nucleophilic acyl substitution with various nucleophiles. For example, hydrolysis (saponification) with a base will revert it to the carboxylic acid. Amidation with amines will form the corresponding amides, and reduction with agents like lithium aluminum hydride (LiAlH_4) will yield the corresponding primary alcohol, (3-hydroxypyridin-4-yl)methanol.

This multi-faceted reactivity makes **Ethyl 3-hydroxyisonicotinate** a valuable node for divergent synthesis, allowing access to a library of derivatives from a single, common intermediate.



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References

- 1. PubChemLite - Ethyl 3-hydroxyisonicotinate (C₈H₉NO₃) [pubchemlite.lcsb.uni.lu]
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